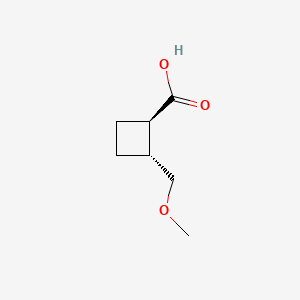

rac-(1R,2R)-2-(methoxymethyl)cyclobutane-1-carboxylic acid

Description

rac-(1R,2R)-2-(Methoxymethyl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative characterized by a methoxymethyl substituent at the 2-position of the cyclobutane ring. The compound exists as a racemic mixture (rac-), containing both enantiomers of the (1R,2R) configuration. Its molecular formula is inferred to be C₇H₁₂O₃ (molecular weight: ~144.17 g/mol), with the methoxymethyl group (-CH₂-O-CH₃) contributing to its unique steric and electronic properties compared to simpler cyclobutane carboxylic acids .

Properties

CAS No. |

905821-58-1 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(1R,2R)-2-(methoxymethyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C7H12O3/c1-10-4-5-2-3-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m0/s1 |

InChI Key |

YUZVJMOWZQLOMT-NTSWFWBYSA-N |

Isomeric SMILES |

COC[C@@H]1CC[C@H]1C(=O)O |

Canonical SMILES |

COCC1CCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategy: Formal [2+2] Cycloaddition and Functional Group Interconversion

A pivotal synthetic approach involves a formal [2+2] cycloaddition (Michael–Dieckmann-type reaction) between methyl 2-acetamidoacrylate and ketene diethyl acetal to form the cyclobutane core. This method has been successfully applied to synthesize various 2-substituted cyclobutane amino acids and carboxylic acids, which can be adapted to introduce a methoxymethyl substituent at the 2-position.

Scheme 1: General Synthetic Route

| Step | Reagents/Conditions | Transformation | Yield (%) |

|---|---|---|---|

| (i) | KHMDS (3.0 equiv), Ph3PMeCBrK, THF, rt, 5 h | Formation of cyclobutane intermediate | 86 |

| (ii) | TBAF, THF, rt, 1 h | Desilylation or functional group modification | 91 |

| (iii) | Jones reagent, acetone, 0 °C, 4 h | Oxidation to carboxylic acid | 64 |

| (iv) | CH2N2, ethyl ether, rt, 30 min | Methyl ester formation for purification | 85 |

This sequence can be tailored to introduce the methoxymethyl group by modifying the intermediate stages, particularly by functionalizing the 2-position substituent before or after cyclobutane ring formation.

Hydrogenation and Stereochemical Considerations

Hydrogenation of exocyclic double bonds in intermediates is a critical step to obtain the desired stereochemistry at the 2-position. Both homogeneous and heterogeneous hydrogenation methods have been explored:

- Homogeneous hydrogenation with tris(triphenylphosphine)rhodium(I) chloride ((Ph3P)3RhCl) showed low conversion (16%) and poor stereoselectivity.

- Heterogeneous hydrogenation using palladium on carbon (Pd/C) in solvents such as methanol, ethyl acetate, or dichloromethane achieved excellent yields (95–98%) and better control over stereochemistry.

This hydrogenation step is essential to convert 2-alkylidenecyclobutane intermediates into 2-alkyl substituted cyclobutane carboxylic acids, such as the methoxymethyl derivative.

Functional Group Transformations to Introduce Methoxymethyl Substituent

To specifically introduce the methoxymethyl group at the 2-position, the following approaches are feasible:

- Nucleophilic substitution or addition on a suitable leaving group at the 2-position (e.g., halide or tosylate) with methoxide ion.

- Methylation of hydroxymethyl substituents using methylating agents (e.g., methyl iodide) under basic conditions.

- Use of protected intermediates where the methoxymethyl group is introduced as a protected form and then deprotected in the final steps.

Experimental Data and Analytical Characterization

Molecular and Structural Data

| Parameter | Value |

|---|---|

| Molecular Formula | C7H12O3 (for methoxymethyl derivative) |

| Molecular Weight | Approx. 144.17 g/mol |

| CAS Registry Number | Not explicitly available for methoxymethyl derivative |

| IUPAC Name | This compound |

| SMILES | COCH2[C@H]1CC[C@H]1C(=O)O (approximate) |

Spectroscopic Characterization

- NMR (1H and 13C) : Characteristic signals for cyclobutane ring protons, methoxymethyl group (singlet for OCH3), and carboxylic acid proton.

- IR Spectroscopy : Strong absorption bands around 1700 cm⁻¹ for C=O stretch of carboxylic acid.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Formal [2+2] Cycloaddition | Methyl 2-acetamidoacrylate, ketene diethyl acetal | Efficient ring formation | Requires control of stereochemistry |

| Hydrogenation (Pd/C) | Pd/C, H2, methanol or ethyl acetate | High yield and stereoselectivity | Sensitive to reaction conditions |

| Functional Group Interconversion | KHMDS, Ph3PMeCBrK, TBAF, Jones reagent | Versatile for substituent introduction | Multi-step, requires purification |

| Methoxymethyl Introduction | Methylation or nucleophilic substitution | Direct installation of methoxymethyl group | May require protecting groups |

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(methoxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized cyclobutane derivatives.

Scientific Research Applications

rac-(1R,2R)-2-(methoxymethyl)cyclobutane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(methoxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects

- rac-(1R,2R)-2-Methylcyclobutane-1-carboxylic acid (C₆H₁₀O₂, MW: 114.14 g/mol) Lacks the methoxy group, resulting in reduced polarity and hydrogen-bonding capacity compared to the target compound.

- rac-(1R,2R)-2-Methoxycyclobutane-1-carboxylic acid (C₆H₁₀O₃, MW: 130.14 g/mol)

Functional Group Complexity

- The dimethyl substitution introduces significant steric constraints, likely affecting biological activity .

Cyclopropane Carboxylic Acid Derivatives

Aromatic Substituents

- rac-(1R,2R)-2-(2-Chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid (C₁₁H₁₁ClO₃, MW: 226.66 g/mol)

- The cyclopropane ring’s strain contrasts with the cyclobutane’s moderate strain, influencing thermodynamic stability .

Aliphatic Substituents

- rac-(1R,2S)-2-(Oxan-4-yl)cyclopropane-1-carboxylic acid (C₉H₁₄O₃, MW: 170.21 g/mol)

Data Table: Key Structural and Molecular Comparisons

Biological Activity

Rac-(1R,2R)-2-(methoxymethyl)cyclobutane-1-carboxylic acid is a chiral bicyclic compound recognized for its unique structural properties and potential biological activities. This compound features a cyclobutane ring with a methoxymethyl group and a carboxylic acid functional group, which contribute to its solubility and reactivity in biological systems. Recent studies have indicated that this compound may possess significant anti-inflammatory and anti-cancer properties, making it a candidate for therapeutic applications.

- Molecular Formula : C7H12O4

- Molecular Weight : 160.17 g/mol

- Structural Features :

- Bicyclic structure

- Carboxylic acid functional group

- Methoxymethyl substitution enhancing solubility

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It appears to modulate immune responses by interacting with proteins involved in inflammatory processes. This interaction is crucial for understanding its mechanism of action and potential therapeutic uses.

Anti-cancer Activity

In vitro studies have shown that this compound may inhibit the growth of certain cancer cell lines. The mechanism behind this activity is believed to involve the disruption of cellular pathways associated with proliferation and survival of cancer cells.

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that this compound significantly reduced the viability of specific cancer cell lines, suggesting its potential as an anti-cancer agent.

- Another study highlighted its ability to inhibit pro-inflammatory cytokine production in macrophages, indicating its role as an anti-inflammatory agent.

-

Mechanistic Insights :

- Preliminary research suggests that the compound interacts with key signaling pathways involved in inflammation and cancer progression. For example, it may inhibit NF-kB activation, a critical transcription factor in inflammatory responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid | Bicyclic structure with a carboxylic acid group | Lacks methoxymethyl substitution |

| Rac-(1S,2S)-2-methoxycarbonylcyclopropane-1-carboxylic acid | Cyclopropane structure with a methoxycarbonyl group | Smaller ring size compared to cyclobutane |

| 2-methylcyclopentane-1-carboxylic acid | Five-membered ring with a carboxylic acid group | Different ring size alters reactivity |

Synthesis Methods

Various synthesis methods have been developed for producing this compound:

- Method A : Utilizing cyclobutane derivatives through nucleophilic substitution reactions.

- Method B : Employing carboxylation techniques to introduce the carboxylic acid functional group effectively.

These methods allow for high-purity samples suitable for further research and application in drug development.

Q & A

Q. Q1. What are the key considerations for synthesizing rac-(1R,2R)-2-(methoxymethyl)cyclobutane-1-carboxylic acid with high stereochemical fidelity?

Synthesis requires precise control of reaction parameters to preserve stereochemistry. Common routes include cyclization of pre-functionalized precursors or ring-opening of strained intermediates. For example:

- Temperature and atmosphere : Reactions often proceed under inert conditions (e.g., nitrogen) to prevent oxidation of the methoxymethyl group or cyclobutane ring strain relaxation .

- Catalysts : Chiral auxiliaries or transition-metal catalysts (e.g., palladium for cross-coupling) may enhance enantiomeric excess .

- Purification : Chromatography or recrystallization is critical to isolate the rac-mixture from diastereomers. Analytical techniques like chiral HPLC and NMR verify stereochemical purity .

Advanced Stereochemical Challenges

Q. Q2. How can computational modeling resolve discrepancies in stereochemical assignments for cyclobutane derivatives?

Conflicting stereochemical data (e.g., from NMR vs. X-ray crystallography) can arise due to dynamic ring puckering or solvent effects. Methods include:

- DFT calculations : Predict and chemical shifts to compare with experimental NMR data .

- Molecular dynamics (MD) : Simulate cyclobutane ring conformers to identify dominant puckering modes under experimental conditions .

- X-ray refinement : High-resolution crystallography resolves absolute configuration but requires high-quality single crystals .

Functional Group Reactivity

Q. Q3. What strategies mitigate unwanted side reactions during functionalization of the carboxylic acid group?

The carboxylic acid can undergo esterification, amidation, or decarboxylation. To avoid side reactions:

- Protecting groups : Use tert-butyl or benzyl esters to block reactivity during methoxymethyl modification .

- Activation reagents : Carbodiimides (e.g., EDC) or HOBt enhance coupling efficiency in peptide synthesis while minimizing racemization .

- Low-temperature conditions : Slow reaction kinetics reduce decarboxylation risks during derivatization .

Biological Activity and Mechanism

Q. Q4. What methodologies elucidate the biological interactions of this compound?

Preliminary studies suggest potential enzyme inhibition (e.g., proteases or carboxylases). Key approaches:

- Surface plasmon resonance (SPR) : Quantify binding affinity to target proteins .

- Mutagenesis studies : Identify active-site residues critical for interaction with the cyclobutane scaffold .

- Metabolic profiling : LC-MS tracks cellular uptake and degradation pathways in vitro .

Data Contradictions in Synthetic Yields

Q. Q5. How can researchers reconcile conflicting reports on synthetic yields for this compound?

Discrepancies often stem from:

- Starting material purity : Trace impurities in methoxymethyl precursors reduce cyclization efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote ring-opening in cyclobutanes .

- Catalyst batch variability : Metal catalysts (e.g., Pd/C) with differing particle sizes alter reaction kinetics .

Solution : Standardize reaction protocols (solvent, catalyst source) and report yields with detailed procedural footnotes .

Analytical Method Development

Q. Q. Q6. What advanced techniques differentiate the rac-mixture from enantiopure forms?

- Vibrational circular dichroism (VCD) : Directly probes absolute configuration without crystallization .

- Cryo-EM : Resolves supramolecular aggregates formed by enantiomers in solution .

- Dynamic NMR : Detects enantiomerization barriers via coalescence of diastereotopic proton signals .

Stability and Storage

Q. Q7. How does the cyclobutane ring’s strain influence the compound’s stability under long-term storage?

The strained cyclobutane ring is prone to thermal or photolytic ring-opening. Recommendations:

- Storage conditions : -20°C under argon, shielded from light .

- Stabilizers : Add radical scavengers (e.g., BHT) to prevent degradation .

- Periodic analysis : Monitor purity via NMR every 6 months .

Comparative Reactivity with Analogues

Q. Q8. How does substituting methoxymethyl with ethoxycarbonyl alter reactivity?

Replacing -OCH with -COEt:

- Electron withdrawal : The ethoxycarbonyl group reduces nucleophilicity at the cyclobutane ring, slowing alkylation reactions .

- Steric effects : Bulkier substituents hinder access to the carboxylic acid for coupling reactions .

- Hydrogen bonding : The ethoxycarbonyl group participates in weaker H-bonds compared to methoxymethyl, altering protein-binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.